

4-Fluoro-2-nitroaniline as an intermediate in pharmaceutical synthesis

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Compound of Interest						
Compound Name:	4-Fluoro-2-nitroaniline					
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An essential building block in medicinal chemistry, **4-Fluoro-2-nitroaniline** serves as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, which includes a fluorine atom and a nitro group on an aniline ring, provides enhanced reactivity and allows for the development of complex molecular structures with desired biological activities.[1][3] This aromatic amine is particularly significant in the creation of active pharmaceutical ingredients (APIs), especially kinase inhibitors used in targeted cancer therapies.[1][4] The fluorine atom can improve a drug's pharmacokinetic profile, including its metabolic stability and cell permeability, while the nitro group serves as a reactive point for further chemical modifications.[3][5]

Application Note 1: Intermediate in the Synthesis of Osimertinib

Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[6] It is specifically designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[6] A key building block in the synthesis of Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline, which is prepared from a related fluoro-aniline precursor.[6][7][8]

Synthesis Workflow for Osimertinib

The synthesis of Osimertinib involves a multi-step process where the fluoro-nitro-aniline core is crucial. A common route begins with the nitration of 4-fluoro-2-methoxyaniline to produce the







key intermediate, 4-fluoro-2-methoxy-5-nitroaniline.[9][10] This intermediate then undergoes a nucleophilic aromatic substitution reaction with a pyrimidine derivative, followed by further modifications including nitro group reduction and final amidation to yield the Osimertinib molecule.[7][9]



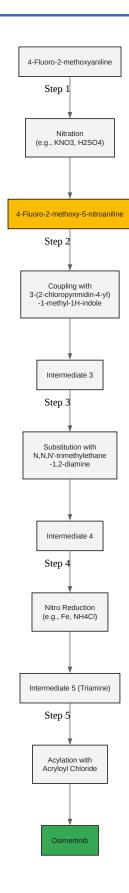


Fig. 1: General synthesis workflow for Osimertinib.



Quantitative Data for Osimertinib Synthesis

The efficiency of the synthesis is critical for pharmaceutical production. The following table summarizes reported yields for key transformations in the synthesis of Osimertinib.

Step	Starting Material	Product	Reagents /Conditio ns	Yield	Purity	Referenc e
Nitration	4-Fluoro-2- methoxyani line	4-Fluoro-2- methoxy-5- nitroaniline	KNO3, H2SO4, ≤ 0°C	83.7%	-	[11]
Telescoped Acetylation & Nitration	4-Fluoro-2- methoxyani line	N-(4-fluoro- 2-methoxy- 5- nitrophenyl)acetamide	Continuous flow microreact or	82-83%	-	[6]
Overall Synthesis	4-Fluoro-2- methoxyani line	Osimertinib	Multi-step synthesis	38%	99.5%	[7]
Overall Synthesis	4-Fluoro-2- methoxy-1- nitrobenze ne	Osimertinib Mesylate	Multi-step synthesis	40.8%	99.7%	[8]

Experimental Protocol: Nitration of 4-Fluoro-2-methoxyaniline

This protocol describes the synthesis of the key intermediate 4-fluoro-2-methoxy-5-nitroaniline. [11]

Materials:

- 4-Fluoro-2-methoxyaniline (20g)
- Concentrated Sulfuric Acid



- Potassium Nitrate (5.91g)
- Ice water
- Sodium Hydroxide (NaOH) solution

Procedure:

- Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C, ensuring the solid is completely dissolved.[11]
- Slowly add a solution of potassium nitrate (5.91g) dissolved in concentrated sulfuric acid.
 Maintain the temperature at -15°C.[11]
- Continue stirring the reaction mixture for 2 hours at this temperature.[11]
- Pour the reaction mixture into ice water.[11]
- Adjust the pH of the solution to 8.0-9.0 by adding NaOH solution, which will cause a solid to precipitate.[11]
- Stir vigorously to ensure complete precipitation.[11]
- Filter the solid, wash with water, and dry to obtain the yellow solid product, 4-fluoro-2-methoxy-5-nitroaniline (Yield: 22.0g, 83.7%).[11]

Mechanism of Action: EGFR Signaling Pathway

Osimertinib functions by irreversibly binding to the EGFR kinase domain, inhibiting its downstream signaling pathways that promote cell proliferation and survival.



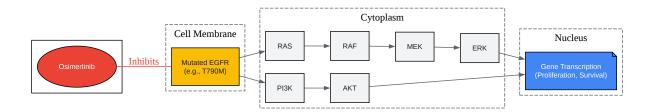


Fig. 2: Inhibition of the EGFR signaling pathway by Osimertinib.



Application Note 2: Intermediate in the Synthesis of Brigatinib

Brigatinib (marketed as Alunbrig®) is another tyrosine kinase inhibitor used to treat NSCLC, specifically in patients with anaplastic lymphoma kinase (ALK)-positive mutations.[12][13] It is also known to inhibit EGFR.[13] The synthesis of Brigatinib can involve intermediates derived from fluoro-nitro-aniline precursors, highlighting the scaffold's versatility.[12][14][15]

Synthesis Workflow for Brigatinib Intermediate

The synthesis of a key Brigatinib intermediate, 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, can start from 5-fluoro-2-nitrobenzyl ether. This process involves a nucleophilic substitution followed by a reduction of the nitro group to form the required aniline derivative.



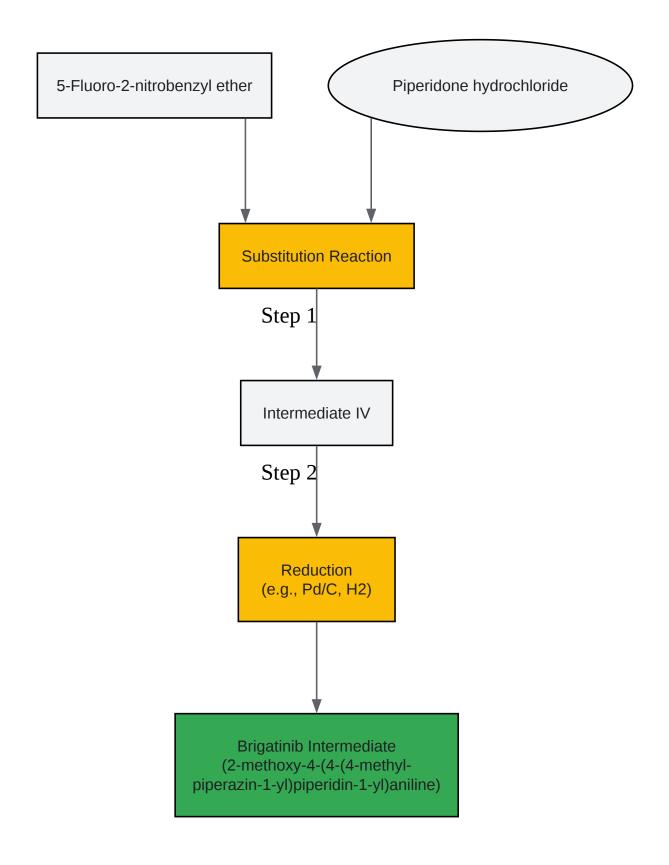


Fig. 3: Synthesis of a key Brigatinib intermediate.



Experimental Protocol: Synthesis of N-Desmethyl Brigatinib Precursor

This protocol outlines the synthesis of a precursor for Brigatinib, starting from 4-fluoro-2-methoxy-1-nitrobenzene.[14]

Materials:

- 4-fluoro-2-methoxy-1-nitrobenzene (1.00 g, 5.84 mmol)
- Piperidone monohydrate hydrochloride (0.99 g, 6.44 mmol)
- Potassium carbonate (2.02 g, 14.62 mmol)
- Dimethylformamide (DMF)

Procedure:

- Create a mixture of 4-fluoro-2-methoxy-1-nitrobenzene and potassium carbonate in dimethylformamide.[14]
- Add piperidone monohydrate hydrochloride to the mixture.[14]
- Stir the reaction at an elevated temperature to facilitate the nucleophilic aromatic substitution, replacing the fluorine atom.
- After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.
- Perform an aqueous workup and extract the product with an organic solvent.
- Purify the resulting intermediate, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, using column chromatography. This intermediate is then carried forward through several steps, including reduction of the nitro group, to synthesize the final drug.[14]

Mechanism of Action: ALK Signaling Pathway

Brigatinib inhibits the autophosphorylation of ALK, which in turn blocks downstream signaling pathways responsible for cell growth and survival in ALK-positive cancer cells.



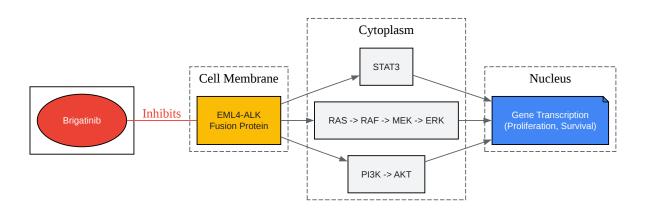


Fig. 4: Inhibition of the ALK signaling pathway by Brigatinib.



Application Note 3: General Synthesis of Quinoxaline Derivatives

4-Fluoro-2-nitroaniline and its isomers are also valuable in synthesizing other heterocyclic structures with therapeutic potential, such as quinoxaline 1,4-dioxides, which are explored for targeting hypoxia in cancer cells.[16] A key reaction is the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom.[16]

General Workflow: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the fluorine atom for substitution by various nucleophiles, a common and powerful strategy in medicinal chemistry.



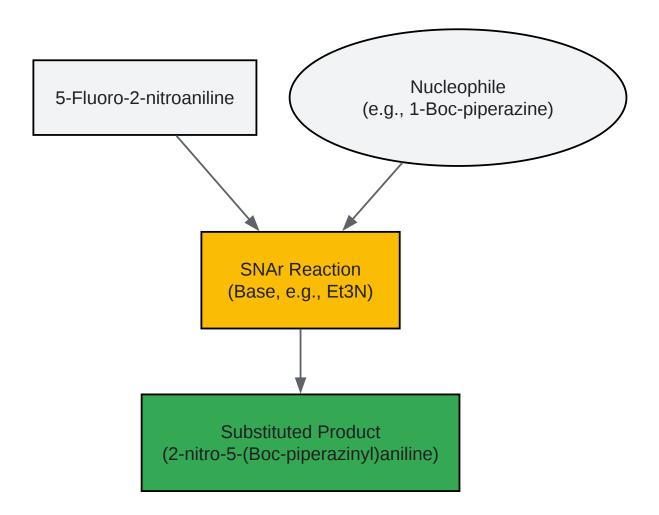


Fig. 5: General workflow for an SNAr reaction.



Quantitative Data for SNAr Reactions

Starting Material	Nucleophile	Product	Yield	Reference
5-Fluoro-2- nitroaniline	1-Boc-piperazine	2-nitro-5-(Boc- piperazinyl)anilin e	86%	[16]
4,5-Difluoro-2- nitroaniline	1-Boc-piperazine	5-(Boc- piperazinyl)-4- fluoro-2- nitroaniline	72%	[16]
4,5-Difluoro-2- nitroaniline	N- methylpiperazine	4-Fluoro-5- (methylpiperazin- 1-yl)-2- nitroaniline	89%	[16]

Experimental Protocol: SNAr with 1-Boc-piperazine

This protocol details the synthesis of 2-nitro-5-(Boc-piperazinyl)aniline from 5-fluoro-2-nitroaniline.[16]

Materials:

- 5-Fluoro-2-nitroaniline (1.0 g, 6.4 mmol)
- 1-Boc-piperazine (3.0 g, 16.0 mmol)
- Triethylamine (Et₃N, 1 mL)
- N,N-dimethylformamide (DMF, 10 mL)
- Water

Procedure:

 Add 1-Boc-piperazine (3.0 g) and Et₃N (1 mL) to a stirring mixture of 5-fluoro-2-nitroaniline (1.0 g) in DMF (10 mL) at 50°C.[16]



- Stir the reaction mixture for 4 hours at 50°C.[16]
- Pour the mixture into water (20 mL) and stir for 1 hour while cooling.[16]
- Filter the resulting precipitate, wash it with water (30 mL), and dry to obtain the product. (Yield: 1.78 g, 86%).[16]

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